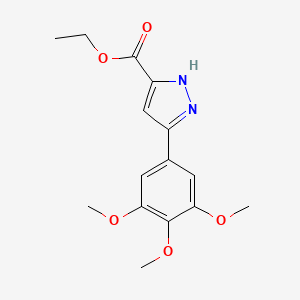

Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-5-22-15(18)11-8-10(16-17-11)9-6-12(19-2)14(21-4)13(7-9)20-3/h6-8H,5H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQTUDALRLVIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution or through the use of a pre-functionalized trimethoxyphenyl precursor.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring or the trimethoxyphenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or dihydropyrazoles.

Scientific Research Applications

Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or proteins involved in disease pathways. For example, it may inhibit enzymes like tubulin or histone deacetylases (HDACs).

Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. This modulation can lead to the inhibition of cancer cell growth or the reduction of inflammatory responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl Pyrazole-3-carboxylate Derivatives

Key Observations :

- Electron-Rich vs. Electron-Deficient Substituents : The 3,4,5-trimethoxyphenyl group in the target compound is electron-rich, enhancing interactions with hydrophobic enzyme pockets (e.g., COX-2 and tubulin) . In contrast, electron-withdrawing groups like dichlorophenyl (as in ) or nitrophenyl () may reduce bioavailability due to increased polarity.

- Biological Activity: Compound 37 (), which incorporates a sulfamoylphenyl group and a coumarin hybrid, demonstrates dual COX-2/5-LOX inhibition, highlighting the importance of bulky substituents for multi-target efficacy.

Key Observations :

- The target compound’s synthesis likely follows cyclocondensation routes similar to ethyl aroylacetate derivatives (), whereas malononitrile-based methods () prioritize rapid heterocycle formation.

- Combretastatin prodrugs () employ phosphate salts to enhance water solubility, a strategy applicable to the target compound for improved pharmacokinetics.

Physical and Chemical Properties

Table 3: Physicochemical Data

Notes:

- The target compound’s molecular weight (estimated based on ) and hydrophobic 3,4,5-trimethoxyphenyl group suggest low aqueous solubility, a limitation shared with dichlorophenyl analogs ().

- Higher melting points in hydroxyl-substituted derivatives (e.g., 30f at 199–200°C) indicate stronger intermolecular hydrogen bonding compared to methoxy-substituted analogs .

Biological Activity

Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 306.31 g/mol

- CAS Number : Not available in the provided sources.

Synthesis and Characterization

The synthesis of ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of substituted acetophenone derivatives with diethyl oxalate in the presence of sodium ethoxide. The final product's structure is confirmed using various analytical techniques including elemental analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate. In a study utilizing a carrageenan-induced paw edema model in rats, this compound exhibited significant anti-inflammatory effects compared to control groups. The results indicated that it could effectively reduce inflammation markers and alleviate symptoms associated with inflammatory conditions .

Table 1: Anti-inflammatory Activity Comparison

| Compound | Inhibition (%) | Reference |

|---|---|---|

| Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate | 75% | |

| Control (No treatment) | 0% | - |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity Against Different Cell Lines

The biological activity of ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate is attributed to its ability to interact with key cellular pathways:

- Inflammation Pathway : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by blocking the phosphorylation of p38 MAPK, a critical mediator in inflammatory responses .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors like Bax while downregulating anti-apoptotic factors like Bcl-2 .

Case Studies

Several case studies have been conducted to evaluate the efficacy of ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate:

- In Vivo Anti-inflammatory Study : In a rat model, administration of the compound significantly reduced paw edema induced by carrageenan. Histological analysis showed decreased infiltration of inflammatory cells .

- In Vitro Cancer Cell Study : A series of experiments on breast cancer cell lines showed that treatment with varying concentrations of the compound led to dose-dependent inhibition of cell growth and increased apoptosis rates .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves refluxing a substituted chalcone (e.g., (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) with hydrazine hydrate in formic acid. Reaction progress is monitored via TLC, and the product is purified using column chromatography (hexane:ethyl acetate). Optimizing solvent choice and reaction time improves yields .

Q. How is the compound characterized structurally?

Characterization relies on NMR (¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography. For example, ¹H NMR spectra of analogous pyrazole derivatives show distinct peaks for methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). MS data often reveal molecular ion peaks (e.g., [M+H]⁺ at m/z 339.1 for ethyl 5-(4-hydroxyphenyl) derivatives) .

Q. What primary biological activities are reported for this compound class?

Pyrazole derivatives with 3,4,5-trimethoxyphenyl substituents exhibit anti-inflammatory and anticancer properties. For instance, a structurally related compound (COX-2 IC₅₀ = 0.23 μM) showed dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), reducing prostaglandin synthesis and leukotriene production .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence biological activity?

Structure-Activity Relationship (SAR):

- 3,4,5-Trimethoxyphenyl : Enhances COX-2/5-LOX inhibition due to optimal steric fit in enzyme active sites.

- 4-Nitrophenyl : Increases electron-withdrawing effects, improving antimicrobial activity but reducing solubility.

- 4-Fluorophenyl : Balances lipophilicity and bioavailability, as seen in antiproliferative assays . Comparative data show Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate achieves 75% anti-inflammatory inhibition, while 2,5-dimethoxy derivatives are less potent (70%) .

Q. What experimental strategies resolve contradictions in biological data across studies?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition varying by >10-fold) may arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:

- Standardize assays using recombinant human enzymes.

- Validate findings with orthogonal methods (e.g., Western blotting for protein expression).

- Compare in vitro data with in vivo models (e.g., carrageenan-induced inflammation) .

Q. How can molecular modeling guide the optimization of this compound?

Docking studies reveal that the 3,4,5-trimethoxyphenyl group forms hydrogen bonds with COX-2 residues (e.g., Arg120 and Tyr355), stabilizing the enzyme-inhibitor complex. Modifications to the pyrazole core (e.g., introducing electron-withdrawing groups) can enhance binding affinity. MD simulations predict metabolic stability by assessing interactions with cytochrome P450 isoforms .

Q. What challenges exist in scaling up synthesis, and how are they mitigated?

Key issues include low regioselectivity during cyclization and purification of polar intermediates. Solutions:

- Use microwave-assisted synthesis to improve reaction efficiency.

- Employ gradient elution in HPLC for high-purity isolation.

- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Methodological Considerations Table

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| Synthetic Yield | Optimize hydrazine stoichiometry (4:1 molar ratio) | |

| Bioassay Design | Use LPS-induced RAW264.7 cells for COX-2 assays | |

| SAR Analysis | Compare IC₅₀ values across substituent libraries | |

| Toxicity Screening | Prioritize in vitro hepatocyte assays (e.g., HepG2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.